molecular formula C6H11N3O B13533404 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13533404
M. Wt: 141.17 g/mol
InChI Key: CLMSKMYVEUSLOB-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1201935-81-0) is a versatile aminopyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H11N3O and a molecular weight of 141.17 g/mol, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . This specific derivative is particularly useful as a synthon in the development of potential therapeutic agents. Research into analogous 5-aminopyrazole compounds has demonstrated their applicability as key intermediates for creating molecules with antibacterial properties , as well as inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases, which are important targets in oncology . The compound's structure, featuring a methoxymethyl substituent and a free amino group, makes it a versatile intermediate for further chemical functionalization, enabling researchers to explore diverse structure-activity relationships. This product is provided for research and further manufacturing applications exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

5-(methoxymethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4,7H2,1-2H3

InChI Key

CLMSKMYVEUSLOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)COC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction via β-Ketonitrile Condensation with Hydrazines

One of the most versatile and widely applied approaches to synthesize 5-aminopyrazoles, including derivatives like this compound, involves the condensation of β-ketonitriles with hydrazines. This method enables regioselective formation of the pyrazole ring with an amino group at position 5.

  • Mechanism: The β-ketonitrile intermediate reacts with methylhydrazine or substituted hydrazines, undergoing cyclization to form the pyrazole core with the amino substituent at C-4 or C-5 depending on conditions.
  • Advantages: This route avoids unstable intermediates and allows for combinatorial library synthesis for drug discovery.
  • Example: Hydrolysis of a precursor β-ketonitrile followed by reaction with methylhydrazine yields 5-aminopyrazoles efficiently.

Functionalization of Pyrazole Core: Introduction of Methoxymethyl Group

The methoxymethyl substituent at position 5 can be introduced via alkylation or nucleophilic substitution reactions on a suitably functionalized pyrazole intermediate.

  • Typical Route: Starting from 5-hydroxymethyl-1-methyl-1H-pyrazol-4-amine, methylation with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions introduces the methoxymethyl group.
  • Alternative: Direct reaction of 5-chloromethyl or 5-bromomethyl pyrazole derivatives with sodium methoxide can also yield the methoxymethyl substituent.

Methylation at N-1 Position

Methylation at the N-1 position of the pyrazole ring is typically achieved by alkylation of the pyrazole nitrogen using methyl halides or methyl sulfonates under basic conditions.

  • Typical Conditions: Use of potassium carbonate or cesium carbonate as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Outcome: Selective N-1 methylation without affecting amino or methoxymethyl substituents.

Detailed Preparation Method Example

Step Reactants/Intermediates Reaction Type Conditions Outcome/Notes
1 β-Ketonitrile derivative + methylhydrazine Condensation & cyclization Ethanol, reflux, acidic catalyst Formation of 5-amino-1-methyl-1H-pyrazole
2 5-Hydroxymethyl-1-methyl-1H-pyrazol-4-amine Methylation (alkylation) Methyl iodide, K2CO3, DMF, RT Introduction of methoxymethyl group at C-5
3 Purification Chromatography or recrystallization Silica gel column or solvent crystallization Isolated pure this compound

Industrial and Scalable Synthesis Considerations

  • Raw Materials: Use of readily available β-ketonitriles and methylhydrazine reduces cost.
  • Process Optimization: Employing continuous flow reactors for condensation and alkylation steps enhances yield and reproducibility.
  • Green Chemistry: Solvent selection (e.g., ethanol or water), catalyst recycling, and minimizing hazardous reagents (avoiding strong acids or toxic methylating agents) are key for sustainable production.
  • Purification: Crystallization and chromatography techniques ensure high purity, critical for pharmaceutical applications.

Analytical and Structural Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic signals for methoxymethyl protons (~3.3–3.8 ppm), methyl group on N-1 (~3.7 ppm), and aromatic pyrazole protons (~6.0–7.5 ppm).
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C7H11N4O confirms compound identity.
  • Infrared Spectroscopy (IR): Bands corresponding to amino (NH2) stretching (~3300–3500 cm⁻¹) and methoxy (C–O) stretching (~1000–1200 cm⁻¹).
  • Elemental Analysis: Confirms purity and stoichiometry.
  • X-ray Crystallography: Used for unambiguous structural confirmation if crystalline samples are obtained.

Research Discoveries and Reaction Analysis

Reaction Efficiency and Yields

  • Condensation of β-ketonitriles with methylhydrazine typically yields 60–85% of 5-aminopyrazoles.
  • Subsequent methylation steps have yields ranging from 70–90%, depending on reagent purity and reaction conditions.

Reaction Mechanism Insights

  • The initial cyclization involves nucleophilic attack of hydrazine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile.
  • Alkylation proceeds via SN2 mechanism on the hydroxymethyl intermediate.

Comparative Synthetic Routes

Method Advantages Disadvantages Typical Yield (%)
β-Ketonitrile + methylhydrazine condensation High regioselectivity, versatile Requires careful control of conditions 60–85
Direct alkylation of pyrazole Simple, fewer steps Possible side reactions, over-alkylation 70–90
Multi-step synthesis via brominated intermediates Allows functional group manipulation More steps, complex purification 50–75

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine with key analogs from the evidence:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Biological/Industrial Relevance Reference
This compound Methoxymethyl (5), Methyl (1) C7H13N3O 155.2 Hypothetical: Moderate polarity due to -OCH3; predicted enhanced solubility vs. alkyl analogs Potential pharmaceutical intermediate N/A
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 4-Methoxybenzyl (1), Methyl (3) C12H15N3O 217.27 Synthesized via condensation; aromatic benzyl group increases steric bulk Investigated as a small-molecule inhibitor scaffold
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl (5), Methyl (1) C12H15N3O2 233.27 Acute oral toxicity (H302), skin irritation (H315) Laboratory chemical; limited bioactivity data
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 2-Methoxyethyl (1) C6H11N3O 141.17 High purity (95%); used as a medical intermediate Pharmaceutical synthesis
1-Methyl-1H-pyrazol-4-amine (Core structure) Methyl (1) C4H7N3 97.12 Demonstrated binding energy (-4.47 kcal/mol) in molecular docking Antibacterial potential against Super antigen SMEZ-2
5-Methyl-1-[(1-methylcyclohexyl)methyl]-1H-pyrazol-4-amine Cyclohexylmethyl (1), Methyl (5) C12H21N3 207.32 Hydrophobic cyclohexyl group; no safety data available Structural diversity in drug discovery

Substituent Effects on Properties

  • Polarity/Solubility: The methoxymethyl group in the target compound likely improves water solubility compared to non-polar analogs (e.g., cyclohexylmethyl in ). However, it is less polar than analogs with multiple methoxy groups (e.g., 5-(3,4-dimethoxyphenyl) in ).
  • Toxicity : Substituents like 3,4-dimethoxyphenyl () correlate with acute toxicity (H302) and irritation (H315), whereas methoxymethyl may offer a safer profile due to reduced aromaticity.
  • Bioactivity : The core pyrazole structure () shows antibacterial activity in docking studies. Bulky substituents (e.g., benzyl in ) may hinder target binding, while smaller groups (e.g., methoxymethyl) could optimize pharmacokinetics.

Biological Activity

5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and a summary of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with methoxymethyl and methyl groups. These substitutions are crucial for its biological activity, as they enhance the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound can inhibit enzymes that are crucial for microbial growth or inflammatory responses.
  • Receptor Modulation: It may act on receptors involved in pain and inflammation, thereby modulating the physiological response.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to disrupt microbial cell walls or inhibit metabolic pathways is hypothesized as a mechanism for its antibacterial effects .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce inflammation markers in cellular models, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The modulation of pro-inflammatory cytokines is a key aspect of its action .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study Focus Findings
Mamedova et al. (2020)Anticancer ActivityShowed selective cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values ranging from 3.96 to 4.38 μM .
Recent Research (2021)Inflammatory ResponseDemonstrated significant reduction in inflammatory markers in vitro; effective at low concentrations .
BenchChem Analysis (2024)Antimicrobial PropertiesHighlighted broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

Compound Biological Activity IC50 Values
3-(methoxymethyl)-1H-pyrazol-4-amineModerate cytotoxicityIC50 > 100 μM
This compoundHigh cytotoxicity against cancer cellsIC50 = 3.96–4.38 μM
N-acetyl pyrazolineLow GI50 across multiple cancer cell linesGI50 = 0.025–0.42 μM

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .
  • Molecular docking : Screens for binding affinity with targets like GPCRs or tubulin, guiding structure-activity relationship (SAR) studies .
  • ADMET modeling : Assesses pharmacokinetic profiles (e.g., metabolic stability, blood-brain barrier penetration) .

What strategies resolve contradictions in reported biological activity data for pyrazole-4-amine derivatives?

Advanced Research Focus
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate antimicrobial or antitubulin activity using both in vitro (e.g., sea urchin embryo assays) and cell-based models .
  • Batch reproducibility checks : Monitor synthetic byproducts via LC-MS .
  • Crystallographic data cross-referencing : Compare bioactive conformations with solved crystal structures .

What are the optimal conditions for characterizing its stability and degradation pathways?

Q. Basic Research Focus

  • Thermogravimetric Analysis (TGA) : Determines thermal stability under varying temperatures .
  • Photodegradation studies : Expose to UV-Vis light in polar/nonpolar solvents to identify breakdown products .
  • pH-dependent stability : Monitor hydrolysis rates in acidic/basic media using NMR .

How is this compound utilized in designing CNS-targeted therapeutics?

Q. Advanced Research Focus

  • GPCR modulation : Analogues with 4-methoxyphenyl or halogenated substituents show promise in neuropathic pain and anxiety models .
  • Blood-brain barrier (BBB) optimization : Introduce lipophilic groups (e.g., trifluoromethyl) while maintaining solubility via methoxymethyl motifs .
  • In vivo efficacy : Test in zebrafish or rodent models for bioavailability and toxicity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to prevent dermal/ocular exposure .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

What advanced techniques validate its role in antitubercular or anticancer drug discovery?

Q. Advanced Research Focus

  • High-throughput screening (HTS) : Test against mycobacterial strains (e.g., M. tuberculosis H37Rv) or cancer cell lines (e.g., MDA-MB-231) .
  • Cocrystallization with targets : Resolve binding modes with enzymes like dihydrofolate reductase .
  • SAR libraries : Synthesize derivatives with varied substituents (e.g., thiazole, oxadiazole) to optimize potency and selectivity .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Enhances regiocontrol in cyclization reactions .
  • Protecting groups : Use tert-butyl or benzyl groups to direct functionalization at the 4-amine position .
  • Catalytic systems : Employ Pd-mediated cross-coupling for selective C-H activation .

What are the key differences in reactivity between this compound and its halogenated analogues?

Q. Advanced Research Focus

  • Electrophilic substitution : Halogenated derivatives (e.g., 5-chloro) exhibit slower nucleophilic aromatic substitution due to electron-withdrawing effects .
  • Hydrogen bonding : Methoxymethyl groups enhance solubility but reduce crystallinity compared to bromo/fluoro substituents .
  • Biological activity : Halogenation often improves antimicrobial potency but may increase toxicity .

How is this compound integrated into multicomponent reaction (MCR) platforms for combinatorial chemistry?

Q. Advanced Research Focus

  • Ultrasound-assisted MCRs : Rapidly synthesize spiro-pyrazolo-pyridines or oxadiazoles for diversity-oriented libraries .
  • Green chemistry : Use water as a solvent to improve scalability and reduce waste .
  • Automated purification : Couple MCRs with flash chromatography or preparative HPLC for high-purity outputs .

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